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A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two next-generation HIV-1

maturation inhibitors: Zegruvirimat (also known as GSK3739937, VH3739937, or VH-937) and

GSK3640254. Both compounds, developed by ViiV Healthcare, represent a novel class of

antiretrovirals that target the final stages of the viral lifecycle. While both have shown promise,

their development pathways have diverged, with GSK3640254 being discontinued after Phase

2 trials and the development of Zegruvirimat also being halted during Phase 2.[1] This guide

synthesizes the available preclinical and clinical data to offer a clear comparison of their

performance, supported by experimental data and protocols.

Mechanism of Action: Targeting HIV-1 Maturation
Both Zegruvirimat and GSK3640254 are HIV-1 maturation inhibitors.[2][3][4][5][6] They

function by binding to the HIV-1 Gag polyprotein, specifically disrupting the final cleavage event

between the capsid protein (p24) and the spacer peptide 1 (SP1) by the viral protease.[2][3][7]

This inhibition prevents the morphological rearrangement of the virion core, resulting in the

formation of immature, non-infectious virus particles.[6] This mechanism of action is distinct

from other existing antiretroviral classes, offering a potential new option for treatment-

experienced patients with drug-resistant HIV-1 strains.[3]
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Caption: Mechanism of action of HIV-1 maturation inhibitors.

Chemical Structures
Zegruvirimat and GSK3640254 are structurally related, both being derivatives of betulinic

acid.[8] Zegruvirimat is an advanced derivative of GSK3640254, featuring a 4-cyanopyridyl

ether in place of a fluorine atom present in GSK3640254.[4][9] This structural modification was

intended to enhance the antiviral profile, particularly against resistance-associated mutations.

[4][9]
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Compound Chemical Name Molecular Formula Molecular Weight

Zegruvirimat

(1S)-1-{[(3-

cyanopyridin-2-

yl)oxy]methyl}-4-[17-

{[2-(1,1-dioxo-1λ6-

thiomorpholin-4-

yl)ethyl]amino}-28-

norlupa-2,20(29)-dien-

3-yl]cyclohex-3-ene-1-

carboxylic acid

C49H70N4O5S 827.18 g/mol

GSK3640254

(1R)-4-

[(1R,3aS,5aR,5bR,7a

R,11aS,11bR,13aR,1

3bR)-3a-[2-(1,1-dioxo-

1,4-thiazinan-4-

yl)ethylamino]-5a,5b,8

,8,11a-pentamethyl-1-

prop-1-en-2-yl-

1,2,3,4,5,6,7,7a,11,11

b,12,13,13a,13b-

tetradecahydrocyclop

enta[a]chrysen-9-yl]-1-

(fluoromethyl)cyclohex

-3-ene-1-carboxylic

acid

C43H67FN2O4S Not explicitly found

Head-to-Head Antiviral Activity
Both compounds have demonstrated potent antiviral activity against a range of HIV-1 subtypes

and clinical isolates. Notably, Zegruvirimat (VH3739937) has shown an improved profile

against certain viral strains with reduced susceptibility to earlier maturation inhibitors.

Table 1: In Vitro Antiviral Efficacy against Laboratory Strains and Clinical Isolates
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Virus Strain/Isolate
Zegruvirimat (VH3739937)
EC50 (nM)

GSK3640254 EC50 (nM)

HIV-1 NL4-3 3.1 Not explicitly found

HIV-1 HXB2 2.0 Not explicitly found

Panel of HIV-1 Clinical Isolates

(various subtypes)
≤ 5.0 Not explicitly found

Viruses with Gag

polymorphisms (multiple-cycle

assay)

≤ 8.0 Not explicitly found

Virus with A364V mutation

(single-cycle assay)
32.0

>600-fold reduced sensitivity

for earlier MIs

Table 2: Comparative Activity against a Virus with the A364V Resistance Mutation

Compound Fold-change in EC50 vs. Wild-Type

Zegruvirimat (VH3739937) 6.4

GSK3640254 ~100

Bevirimat (first-generation MI) >600

Pharmacokinetics
A key differentiator between the two compounds is their pharmacokinetic profile, with

Zegruvirimat exhibiting a significantly longer half-life.

Table 3: Key Pharmacokinetic Parameters
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Parameter Zegruvirimat (VH3739937) GSK3640254

Terminal Half-life ~3 days[5][10]
Not explicitly found for

comparison

Dosing Potential
Once-weekly oral dosing[4][9]

[10]
Once-daily dosing

Food Effect

Bioavailability >2-fold higher in

fed vs. fasted states (tablet)[5]

[10]

Administered with a moderate-

fat meal in clinical trials

Clinical Development and Safety
Both Zegruvirimat and GSK3640254 have undergone Phase 1 and Phase 2 clinical trials.

GSK3640254:

Phase 2b trials (DYNAMIC and DOMINO) showed generally comparable efficacy and safety

to dolutegravir-based regimens at 24 weeks.[11]

Development was discontinued in early 2023 after completion of Phase 2 trials.[1]

Zegruvirimat (GSK3739937/VH3739937):

Phase 1 studies in healthy participants showed no unexpected or dose-limiting safety

events, with most drug-related adverse events being gastrointestinal.[5][10]

A Phase 2 trial (NCT06061081) was initiated to evaluate antiviral effect, safety, and

tolerability in treatment-naive adults with HIV-1.[12][13]

Development was halted in October 2024 due to preliminary findings in a preclinical study of

a similar maturation inhibitor and the compound not meeting the target product profiles for

long-acting treatment.[1]

Experimental Protocols
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Caption: Workflow for a multiple-cycle antiviral activity assay.

This assay measures the ability of a compound to inhibit viral replication over multiple rounds of

infection. Target cells, such as MT-2 cells or peripheral blood mononuclear cells (PBMCs), are

infected with a known amount of HIV-1.[14] Immediately after infection, the cells are treated

with serial dilutions of the test compound. The cultures are incubated for several days, allowing

the virus to replicate and spread to new cells. Viral replication is then quantified by measuring

reverse transcriptase activity in the culture supernatant, p24 antigen levels, or the expression

of a reporter gene (e.g., luciferase) engineered into the virus. The 50% effective concentration

(EC50) is calculated as the compound concentration that inhibits viral replication by 50%

compared to untreated controls.

Cytotoxicity Assay
To determine the therapeutic index of the compounds, their cytotoxicity is assessed in the

same cell lines used for the antiviral assays. A common method is the CellTiter-Glo®

Luminescent Cell Viability Assay. This assay quantifies the amount of ATP present, which is an

indicator of metabolically active cells. Cells are seeded in 96-well plates and incubated with

serial dilutions of the test compound for the same duration as the antiviral assay. The CellTiter-

Glo® reagent is then added, and the resulting luminescence is measured. The 50% cytotoxic

concentration (CC50) is the compound concentration that reduces cell viability by 50%.

Virus-Like Particle (VLP) Cleavage Assay
This assay directly measures the inhibition of Gag processing.[15] Non-infectious VLPs

containing the HIV-1 Gag polyprotein are produced in cell culture and then harvested.[14][15]

These VLPs are incubated with the test compound at various concentrations before being

treated with purified HIV-1 protease. The cleavage of the Gag precursor protein into mature

proteins (like p24) is monitored over time, often by liquid chromatography with mass

spectrometry.[15] The percentage of inhibition is calculated relative to a control without any

inhibitor.[15]

Conclusion
Both Zegruvirimat and GSK3640254 are potent HIV-1 maturation inhibitors with a novel

mechanism of action. Zegruvirimat, a structural analog of GSK3640254, demonstrated an

improved preclinical profile, including enhanced activity against the A364V resistance mutation
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and a significantly longer pharmacokinetic half-life, suggesting the potential for less frequent

dosing.[4][5][8][9][10] However, the development of both compounds has been discontinued.[1]

The data presented in this guide provides a valuable comparative resource for researchers in

the field of HIV-1 drug development, highlighting the progress and challenges in the

development of maturation inhibitors. The insights gained from these compounds may inform

the design of future antiretroviral agents with this mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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